molecular formula C19H23ClN4O2 B2925813 (3-Chlorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946230-81-5

(3-Chlorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2925813
CAS RN: 946230-81-5
M. Wt: 374.87
InChI Key: GPIMBHSLRCHXKW-UHFFFAOYSA-N
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Description

The compound (3-Chlorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound with potential biological activity . It has a complex structure that includes a chlorophenyl group, a piperazinyl group, and a pyrimidinyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 3-chlorophenyl group, a 4-(2-methyl-6-propoxypyrimidin-4-yl) group, and a piperazin-1-yl group . The exact structure would need to be confirmed by techniques such as HRMS, IR, and NMR .

Scientific Research Applications

Pharmaceutical Research

The piperazine moiety is a common feature in many pharmaceutical compounds due to its ability to enhance pharmacokinetic properties . This compound could be investigated for its potential as a precursor in drug synthesis . Its structural similarity to known pharmaceuticals suggests possible applications in the development of antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Chemical Synthesis and Catalysis

The compound could serve as a catalyst or intermediate in organic synthesis reactions. Its unique structure might provide specific reactivity patterns that could be beneficial in creating more efficient synthesis pathways for complex organic molecules.

Each of these applications would require extensive research, including synthesis of the compound, characterization of its properties, and evaluation of its activity in various biological or chemical systems. The outcomes of such research could lead to significant advancements in medicine, agriculture, and chemical manufacturing.

Molbank | Free Full-Text | 2- { [4- (4-Bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

properties

IUPAC Name

(3-chlorophenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-3-11-26-18-13-17(21-14(2)22-18)23-7-9-24(10-8-23)19(25)15-5-4-6-16(20)12-15/h4-6,12-13H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIMBHSLRCHXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

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